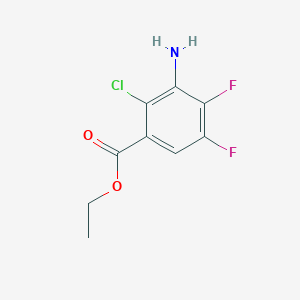

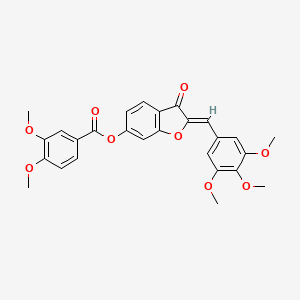

![molecular formula C13H13Cl3N2O2S B2533182 2-氨基-N-[(3,5-二氯苯基)甲基]苯-1-磺酰胺盐酸盐 CAS No. 1047974-86-6](/img/structure/B2533182.png)

2-氨基-N-[(3,5-二氯苯基)甲基]苯-1-磺酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. In the case of amino acid sulfonamides, the interaction of sulfonyl chloride with amino acid methyl esters in the presence of a base such as triethylamine can lead to the formation of the corresponding sulfonamide derivatives . Although the specific synthesis of 2-amino-N-[(3,5-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

Sulfonamide compounds can be characterized by various spectroscopic techniques, including FT-IR, NMR, UV-Vis, and X-ray crystallography. These techniques provide information about the molecular structure, including bond lengths, bond angles, and the overall conformation of the molecule . For instance, X-ray crystallography can reveal the crystalline structure and the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's properties and reactivity .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, depending on their functional groups and the conditions applied. For example, the reaction of sulfonyl chloride with phenylalanine can lead to complex products due to the lactone system disclosure . Schiff base formation is another reaction that sulfonamides can participate in, where the condensation of an amine with an aldehyde or ketone results in the formation of an azomethine group . These reactions can significantly alter the chemical properties and potential applications of the sulfonamide compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents on the benzene ring, such as hydroxy, methyl, or chloro groups, can affect these properties. Additionally, theoretical calculations using density functional theory (DFT) can predict various properties, including vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which can be compared with experimental data to validate the theoretical models . The molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and frontier molecular orbital (FMO) analysis can provide insights into the electronic properties and reactivity of the compound .

科学研究应用

磺酰胺在药物化学中的应用

磺酰胺在医药应用中有着悠久的历史,最初因其抗菌特性而备受关注。多年来,其应用已显著拓宽,包括抗真菌、抗寄生虫、抗氧化和抗肿瘤特性。磺酰胺提供的结构多样性允许合成具有靶向生物活性的衍生物,使其在药物发现和开发过程中具有价值。

抗肿瘤和抗菌应用:磺酰胺由于其抑制碳酸酐酶 (CA)(一种参与肿瘤生长和转移的酶)的能力而表现出显着的抗肿瘤特性。CA 同工型的抑制,特别是与肿瘤组织相关的同工型(CA IX/XII),为抗肿瘤治疗提供了一种有希望的方法。此外,磺酰胺的抗菌活性源于其抑制细菌中叶酸合成的能力,仍然是一个重要的应用领域 (Carta、Scozzafava 和 Supuran,2012)。

药代动力学和药效学:从药代动力学和药效学角度研究磺酰胺对于了解其吸收、分布、代谢和排泄 (ADME) 特性以及在分子水平上的作用机制至关重要。这种理解对于设计具有优化疗效和安全性特征的磺酰胺类药物至关重要。

环境和健康影响:磺酰胺在环境中的存在,特别是由于其在农业和兽医中的使用,对人类健康构成潜在风险。该领域的研究重点是磺酰胺的环境持久性、它们对微生物种群的影响以及促进抗生素耐药性的可能性。监测和减轻磺酰胺对环境的影响是公共卫生和环境科学中持续存在的挑战 (Baran、Adamek、Ziemiańska 和 Sobczak,2011)。

新药开发:探索用于药物开发的新型磺酰胺衍生物是一个活跃的研究领域。磺酰胺化学的创新旨在开发具有针对各种靶标的增强活性和特异性的新治疗剂,包括新型抗肿瘤剂、抗菌剂和抑制参与疾病过程的酶的抑制剂。

安全和危害

属性

IUPAC Name |

2-amino-N-[(3,5-dichlorophenyl)methyl]benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2S.ClH/c14-10-5-9(6-11(15)7-10)8-17-20(18,19)13-4-2-1-3-12(13)16;/h1-7,17H,8,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWVECMDFDJTSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC(=CC(=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

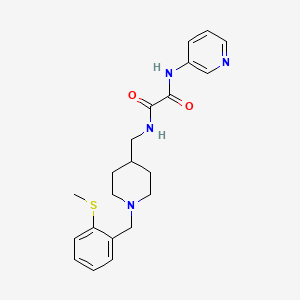

![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2533102.png)

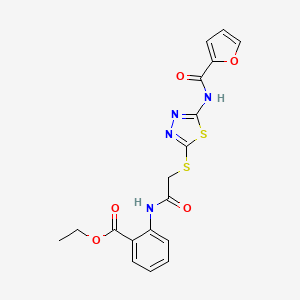

![4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2533103.png)

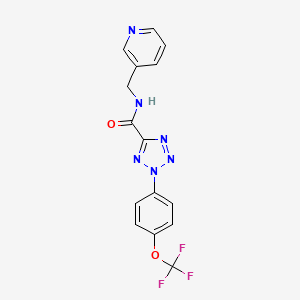

![N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B2533104.png)

![11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2533108.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2533112.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2533115.png)

![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(4-phenoxyphenyl)adamantane-1-carboxamide](/img/structure/B2533120.png)

![6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2533121.png)